molecular formula C11H19N3O2S B6642639 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide

2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide

Cat. No.: B6642639
M. Wt: 257.35 g/mol
InChI Key: YMQJPBVEGJCHDL-UHFFFAOYSA-N
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Description

2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide is a synthetic organic compound characterized by its unique structural features, including a cyclobutyl ring, a pyrazole moiety, and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 5-methyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with 3-methyl-2-butanone under acidic conditions.

    Attachment of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction. Cyclobutene can be reacted with a suitable dienophile in the presence of a catalyst to form the cyclobutyl ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various N-substituted ethanesulfonamides.

Scientific Research Applications

2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can serve as a probe to study the function of specific proteins or enzymes in biological systems.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanesulfonamide: Similar structure but with a methanesulfonamide group instead of ethanesulfonamide.

    2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanesulfonamide: Contains a propanesulfonamide group.

Uniqueness

The uniqueness of 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide lies in its combination of a cyclobutyl ring and a pyrazole moiety, which may confer specific binding properties and reactivity that are distinct from other similar compounds. This makes it a valuable compound for further exploration in various scientific fields.

Properties

IUPAC Name

2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-9-11(7-12-14-9)8-13-17(15,16)6-5-10-3-2-4-10/h7,10,13H,2-6,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQJPBVEGJCHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNS(=O)(=O)CCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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